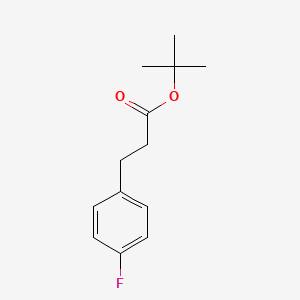

3-(4-Fluorophenyl)-propanoic acid tert-butyl ester

描述

3-(4-Fluorophenyl)-propanoic acid tert-butyl ester is an organic compound featuring a propanoic acid backbone substituted with a 4-fluorophenyl group at the β-position and a tert-butyl ester at the carboxyl group. Its molecular formula is C₁₄H₁₇FO₂, with a molecular weight of 248.28 g/mol. The tert-butyl ester moiety enhances steric bulk, improving stability against hydrolysis and enabling its use as a protective group in multi-step syntheses . This compound serves as a key intermediate in pharmaceutical chemistry, particularly in the synthesis of pyrrolo[1,2-b]pyridazine derivatives , and is utilized in coupling reactions due to its compatibility with acidic or oxidative conditions .

属性

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTAAQZKHSYXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalytic Hydrogenation of α,β-Unsaturated Esters

A prominent method involves hydrogenating α,β-unsaturated esters. For example, tert-butyl (2E)-3-[4-(benzyloxy)phenyl]acrylate undergoes hydrogenation with 10% Pd/C in ethanol/ethyl acetate at 20°C for 19 hours, yielding tert-butyl 3-(4-hydroxyphenyl)propanoate. Adapting this for the 4-fluorophenyl analog would require synthesizing tert-butyl (2E)-3-(4-fluorophenyl)acrylate.

Reaction Conditions

-

Catalyst: 10% Pd/C (10 wt% relative to substrate)

-

Solvent: Ethanol/ethyl acetate (3:1 v/v)

-

Temperature: 20°C

-

Duration: 19 hours

Mechanistic Insights

The double bond in the acrylate is selectively reduced via heterogeneous catalysis, retaining the ester and fluorophenyl groups. NMR data for analogous compounds show characteristic triplet signals for methylene protons adjacent to the ester (δ 2.50–2.83 ppm).

Malonic Ester Alkylation and Decarboxylation

Alkylation with 4-Fluorobenzyl Chloride

As demonstrated in CN101591232A, benzyl chloride derivatives react with malonic esters under basic conditions. Substituting 3-chlorobenzyl chloride with 4-fluorobenzyl chloride would yield 2-(4-fluorobenzyl)malonic ester.

Typical Procedure

-

Alkylation :

-

Hydrolysis and Decarboxylation :

-

Saponification with NaOH (2 eq)

-

Acidification with HCl to precipitate 3-(4-fluorophenyl)propanoic acid

-

Decarboxylation at >120°C

-

Key Data

Direct Esterification of 3-(4-Fluorophenyl)propanoic Acid

DCC-Mediated Coupling with tert-Butanol

Using N,N'-dicyclohexylcarbodiimide (DCC), tert-butanol couples with carboxylic acids to form esters. For example, 2-(4-(tert-butoxy)phenyl)acetic acid reacts with tert-butyl hydroxycarbamate in DCM, yielding the ester in 88% yield.

Optimized Protocol

-

Carboxylic acid: 3-(4-Fluorophenyl)propanoic acid (1 eq)

-

Alcohol: tert-Butanol (1.2 eq)

-

Coupling agent: DCC (1 eq)

-

Solvent: Dichloromethane (0.5 M)

-

Temperature: 0°C to room temperature

Characterization

-

1H NMR : tert-Butyl singlet at δ 1.41 ppm; fluorophenyl protons at δ 6.74–7.06 ppm

-

13C NMR : Ester carbonyl at δ 171.16 ppm; quaternary carbon at δ 83.48 ppm

Comparative Analysis of Methods

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)-propanoic acid tert-butyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions on the fluorophenyl ring.

Major Products Formed

Hydrolysis: 3-(4-Fluorophenyl)-propanoic acid and tert-butyl alcohol.

Reduction: 3-(4-Fluorophenyl)-propanol.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

科学研究应用

3-(4-Fluorophenyl)-propanoic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The ester is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-propanoic acid tert-butyl ester involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. The fluorophenyl group can also interact with biological receptors, influencing the compound’s pharmacological properties.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

2.1.1 Halogenated Phenylpropanoic Acid Derivatives

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid (Compound 1, ): Substituents: 3,5-Cl, 4-OH. Molecular Weight: 249.07 g/mol. Key Properties: Natural origin (marine actinomycete Streptomyces coelicolor), selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC: 8–16 µg/mL). The chlorine atoms enhance lipophilicity and membrane penetration compared to fluorine .

- 3-(4-Fluorophenyl)-propanoic Acid tert-Butyl Ester: Fluorine’s electronegativity and small size reduce steric hindrance, favoring aromatic π-π interactions in drug-receptor binding. Unlike chlorinated derivatives, this compound is synthetically tailored for stability in coupling reactions .

2.1.2 Amino-Substituted Esters

- tert-Butyl 3-Amino-3-phenylpropanoate (): Substituents: 3-NH₂, phenyl. Molecular Weight: 235.32 g/mol. Key Properties: Chiral building block for β-amino acid synthesis. The amino group enables peptide bond formation, contrasting with the inert tert-butyl ester in the fluorinated analogue .

Functional Group Variations: Ester Moieties

2.2.1 Methyl/Ethyl Esters

- 3-(Methylthio)propanoic Acid Methyl Ester (): Substituents: Methylthio (-SCH₃), methyl ester. Molecular Weight: 134.19 g/mol. Key Properties: Volatile pineapple aroma compound (OAV > 1,000). The methyl ester’s lower steric bulk increases volatility, unlike the tert-butyl ester’s non-volatile nature .

- 3-(4-Fluorophenyl)-propanoic Acid tert-Butyl Ester: tert-Butyl group reduces volatility (bp > 200°C) and extends shelf life in storage .

2.2.2 Trifluoromethyl-Substituted Esters

- Ethyl 3-Oxo-3-[2-(trifluoromethyl)phenyl]propanoate (): Substituents: 2-CF₃, ethyl ester. Molecular Weight: 260.21 g/mol. Key Properties: Photolabile diazirine precursor for protein crosslinking. The trifluoromethyl group enhances metabolic stability compared to fluorine .

Reactivity and Stability

- Oxidative Stability: Chlorinated phenylpropanoic acids undergo redox processes under thionyl chloride, forming biphenyl byproducts (e.g., ). The fluorinated analogue’s tert-butyl ester resists such degradation, making it preferable in acyl chloride syntheses .

- Hydrolysis Resistance :

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated using ChemAxon.

Research Findings and Implications

- Antimicrobial Selectivity : Chlorinated derivatives () exhibit Gram-positive/Gram-negative activity, while fluorinated esters lack direct bioactivity, highlighting substituent-driven functionalization .

- Synthetic Utility : The tert-butyl ester’s stability enables its use in Suzuki couplings () and heterocyclic syntheses, contrasting with methyl esters’ volatility .

- Metabolic Stability : Fluorine and tert-butyl groups synergistically enhance resistance to enzymatic degradation compared to chlorine or hydroxyl groups .

生物活性

3-(4-Fluorophenyl)-propanoic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Synthesis

The chemical structure of 3-(4-Fluorophenyl)-propanoic acid tert-butyl ester can be represented as follows:

- Chemical Formula : C12H15F O2

- CAS Number : 121245-94-5

The synthesis typically involves the esterification of 3-(4-fluorophenyl)propanoic acid with tert-butyl alcohol, often utilizing acid catalysts to facilitate the reaction. The reaction can be summarized as:

Antitumor Activity

Research has indicated that 3-(4-Fluorophenyl)-propanoic acid tert-butyl ester exhibits notable antitumor properties. A study evaluated its efficacy against various cancer cell lines, including melanoma and colon cancer. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range, suggesting significant potential for development as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 10.5 | Inhibition of BRAF signaling pathway |

| Colo205 (colon cancer) | 15.2 | Induction of apoptosis through caspase activation |

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown anti-inflammatory effects in vitro. Experimental results indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases .

The biological activity of 3-(4-Fluorophenyl)-propanoic acid tert-butyl ester is attributed to its interaction with specific molecular targets:

- BRAF Inhibition : The compound is thought to inhibit the BRAF protein kinase, which is often mutated in various cancers. By blocking this pathway, it can reduce cell proliferation and induce apoptosis .

- Cytokine Modulation : It appears to modulate inflammatory responses by affecting signaling pathways involved in cytokine production, particularly through NF-κB inhibition .

Case Studies

- Case Study on Antitumor Efficacy :

- Inflammation Model Study :

常见问题

Basic: What are the most reliable synthetic routes for preparing 3-(4-fluorophenyl)-propanoic acid tert-butyl ester, and how are reaction conditions optimized?

Answer:

The synthesis typically involves esterification of 3-(4-fluorophenyl)propanoic acid with tert-butanol under acidic catalysis or via coupling reactions using tert-butyl halides. Key steps include:

- Starting materials : 4-Fluorophenylpropanoic acid derivatives and tert-butyl bromoacetate or tert-butyl carbazate .

- Catalysis : Use of p-toluenesulfonic acid (p-TSA) in refluxing toluene or cyclohexane to drive esterification .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or LCMS .

Optimization focuses on temperature control (reflux vs. room temperature) and stoichiometric ratios to minimize side products like unreacted acid or tert-butyl ether byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- NMR :

- LCMS/HPLC : Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) and m/z values (e.g., 757 [M+H]⁺ for related esters) validate molecular weight and purity .

- IR : Ester C=O stretch at ~1720 cm⁻¹ and aromatic C-F vibrations near 1200 cm⁻¹ .

Advanced: How can enantiomeric purity be ensured during synthesis, given the tert-butyl group’s steric effects?

Answer:

The tert-butyl group introduces steric hindrance, which can bias reaction pathways but may complicate chiral resolution. Strategies include:

- Chiral catalysts : Use of enantioselective enzymes or metal complexes (e.g., Ru-BINAP) during esterification to favor the desired (R)- or (S)-form .

- Chromatographic separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to resolve enantiomers, validated by polarimetry .

- Crystallization-induced asymmetric transformation : Exploiting differential solubility of enantiomers in tert-butyl-containing solvents .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Answer:

Discrepancies in NMR or LCMS data often arise from:

- Solvent effects : Chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). Always report solvent conditions .

- Tautomerism or rotamer formation : For example, tert-butyl ester rotamers may split signals in ¹H NMR. Variable-temperature NMR (VT-NMR) can clarify dynamic processes .

- Validation : Cross-check with 2D NMR (COSY, HSQC) or X-ray crystallography to confirm assignments .

Advanced: What mechanistic insights explain the compound’s stability under acidic or basic conditions?

Answer:

- Acidic conditions : The tert-butyl ester’s bulky group shields the ester carbonyl from nucleophilic attack, enhancing stability compared to methyl or ethyl esters. However, prolonged exposure to strong acids (e.g., HCl) may cleave the ester .

- Basic conditions : Susceptible to saponification due to the ester’s electron-withdrawing 4-fluorophenyl group, which activates the carbonyl toward hydroxide attack. Kinetic studies show pseudo-first-order degradation in NaOH .

Advanced: How does the 4-fluorophenyl moiety influence biological activity in drug discovery applications?

Answer:

- Pharmacokinetics : The fluorine atom enhances lipophilicity and metabolic stability by resisting CYP450 oxidation .

- Target binding : Fluorine’s electronegativity modulates aryl interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Docking studies suggest improved affinity compared to non-fluorinated analogs .

- In vitro assays : Evaluate using fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding to targets like G-protein-coupled receptors .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Temperature : Store at –20°C in sealed, argon-flushed vials to avoid ester hydrolysis or tert-butyl group oxidation .

- Solubility : Dissolve in anhydrous DCM or THF for long-term storage; aqueous buffers (pH 7.4) are acceptable for short-term use .

- Stability monitoring : Regular HPLC analysis (e.g., every 6 months) to detect degradation products like 3-(4-fluorophenyl)propanoic acid .

Advanced: What computational methods predict the compound’s reactivity in multi-step syntheses?

Answer:

- DFT calculations : Optimize transition states for esterification or fluorophenyl substitution using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular dynamics (MD) : Simulate tert-butyl group conformational flexibility in solvent environments (e.g., explicit water models) to predict steric clashes .

- Retrosynthetic tools : Use Synthia™ or Reaxys® to identify viable precursors and protect/deprotect strategies for the fluorophenyl and tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。